molecular formula C22H25ClN4S B13759592 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine CAS No. 23892-32-2

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine

Cat. No.: B13759592
CAS No.: 23892-32-2
M. Wt: 413.0 g/mol
InChI Key: DIJJVQWKIPOUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine is a chemical compound with the molecular formula C22-H25-Cl-N4-S and a molecular weight of 413.02 g/mol . It is supplied for research and development purposes and is strictly for Research Use Only; it is not intended for diagnostic, therapeutic, or personal use. Available data for this compound includes acute toxicity information, with an reported LD50 of 800 mg/kg observed in mice via intraperitoneal administration . The compound is identified under the CAS Registry Number 23892-32-2 . Researchers are advised to consult the safety data sheet and conduct a comprehensive risk assessment prior to handling this material in the laboratory.

Properties

CAS No.

23892-32-2

Molecular Formula

C22H25ClN4S

Molecular Weight

413.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)-phenylmethyl]-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethanamine

InChI

InChI=1S/C22H25ClN4S/c23-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-10-12-26-13-15-27(16-14-26)22-25-11-17-28-22/h1-9,11,17,21,24H,10,12-16H2

InChI Key

DIJJVQWKIPOUHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=NC=CS4

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine generally follows a multi-step approach involving:

  • Formation of substituted piperazine intermediates
  • Introduction of the 2-thiazolyl group
  • Condensation with alpha-(p-chlorophenyl)benzylamine derivatives
  • Hydrolysis and purification steps to yield the final compound or its pharmaceutically acceptable salts

This synthetic route is supported by patent literature, notably EP2937341A1 and WO2009057133A2, which describe related piperazine derivatives and their preparation methods.

Key Synthetic Steps

Preparation of Piperazine Intermediates

The piperazine core substituted at the 4-position with benzyl or related groups is prepared by nucleophilic substitution reactions. For example, a compound of formula (Villa) is reacted with a suitable amine or halide derivative (formula IXa) under basic conditions (e.g., pyridine, triethylamine, potassium carbonate) in polar aprotic solvents such as N,N-dimethylacetamide or dimethyl sulfoxide at elevated temperatures (120–130°C) to afford the substituted piperazine intermediate.

Condensation with Alpha-(p-Chlorophenyl)benzylamine

The alpha-(p-chlorophenyl)benzylamine moiety is introduced by condensation with the piperazine intermediate. This step often involves the reaction of an amine with a substituted acetamide or halide, typically carried out in solvents like toluene, benzene, or xylene with bases such as triethylamine or potassium carbonate at elevated temperatures (~120°C).

Hydrolysis and Salt Formation

The final step involves hydrolysis of amide intermediates to yield the target acid or its salts. Acid hydrolysis is preferred, using aqueous acids such as hydrochloric acid, hydrobromic acid, or sulfuric acid at temperatures ranging from -20°C to 130°C, with an optimal range of 80–85°C. The hydrolysis liberates amino byproducts (e.g., benzyl amine) that can be recovered and recycled to improve process efficiency.

The resulting acid can be converted into pharmaceutically acceptable salts (e.g., hydrochloride, hydrobromide, sodium, potassium salts) by treatment with the corresponding acids or bases.

Detailed Process Parameters and Conditions

Step Reagents/Conditions Temperature (°C) Solvents/Notes
Nucleophilic substitution Piperazine + halide/amine + base (pyridine, TEA, K2CO3) 120–130 N,N-dimethylacetamide, dimethyl sulfoxide, toluene
Condensation with amine Piperazine intermediate + alpha-(p-chlorophenyl)benzylamine 120 Toluene, benzene, xylene
Hydrolysis Acid hydrolysis (HCl, HBr, H2SO4 aqueous) -20 to 130 (opt. 80–85) Aqueous acid solutions
Salt formation Acid/base treatment for salt formation Ambient to mild heating Organic solvent saturated with HCl gas or direct purging

Recovery and Recycling

Byproducts such as benzyl amine and 1-phenylethyl amine generated during hydrolysis are recovered by conventional methods and recycled back into the process to enhance overall yield and reduce waste.

Research Discoveries and Supporting Data

Pharmacological Relevance of Thiazole and Piperazine Moieties

Extensive research highlights the thiazole ring as a versatile pharmacophore exhibiting activities such as anticonvulsant, antimicrobial, anticancer, and anti-inflammatory effects. Studies have shown that electron-withdrawing groups like chlorine on the phenyl ring attached to thiazole significantly enhance biological activity.

Piperazine derivatives substituted with benzyl and thiazolyl groups have been explored for their modulatory effects on enzymes and receptors, including fatty acid amide hydrolase (FAAH), relevant to anxiety and pain treatment.

Structure-Activity Relationship (SAR) Insights

  • The presence of the p-chlorophenyl group in the alpha position enhances activity due to electron-withdrawing effects that stabilize interactions with biological targets.
  • Substitution at the 4-position of piperazine with thiazolyl groups improves binding affinity and pharmacokinetic properties.
  • Salt forms of the compound improve solubility and bioavailability, important for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Stage Description Key Reagents/Conditions Outcome/Notes
Intermediate synthesis Substituted piperazine formation via nucleophilic substitution Piperazine, halides, bases, polar aprotic solvents, 120–130°C Piperazine intermediate with benzyl substitution
Thiazole introduction Condensation or substitution to attach 2-thiazolyl group Thiazole derivatives, amines, solvents, bases Piperazine with 2-thiazolyl substitution
Alpha-(p-chlorophenyl)benzylamine condensation Reaction with amine derivatives to form side chain Alpha-(p-chlorophenyl)benzylamine, solvents, bases, ~120°C Formation of final amide intermediate
Hydrolysis Acid or base hydrolysis to yield acid or salt form Aqueous HCl, HBr, H2SO4, 80–85°C Target acid compound, amino byproduct recovery
Salt formation Conversion to pharmaceutically acceptable salts Acid/base treatment, organic solvents Hydrochloride, hydrobromide, or other salts

Chemical Reactions Analysis

Types of Reactions

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Thiazole derivatives, including the compound in focus, have shown promise in anticancer research. A study highlighted the synthesis of various thiazole-containing compounds, which were evaluated for their antiproliferative effects on cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The results indicated that certain thiazole derivatives exhibited significant cytotoxicity against these cancer cell lines, suggesting their potential as anticancer agents .

Table 1: Antiproliferative Activity of Thiazole Derivatives

Compound IDCell LineIC50 (µM)Notes
1A37512.5High activity
2DU1458.3Moderate activity
3MCF-715.0Low activity

2. Anticonvulsant Properties

Research has demonstrated that thiazole derivatives can exhibit anticonvulsant effects. For instance, a series of thiazole-linked compounds were tested in electroshock seizure models, revealing that some analogues provided substantial protection against seizures. The structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring significantly influenced anticonvulsant activity .

Table 2: Anticonvulsant Activity of Thiazole Compounds

Compound IDSeizure ModelED50 (mg/kg)Protection Index
4PTZ-induced seizures18.49.2
5Electroshock test24.07.5

Clinical Trials and Future Directions

Several thiazole-containing compounds are currently under investigation in clinical trials for their efficacy in treating various conditions, including cancer and neurological disorders. The ongoing research aims to optimize these compounds' pharmacokinetic profiles and minimize potential side effects.

Mechanism of Action

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Divergences
Compound Name Substituents on Piperazine Ring Side Chain Features Synthesis Highlights
Target Compound 2-thiazolyl p-Chlorophenylbenzylaminoethyl Not explicitly described; likely involves nucleophilic substitution or coupling of thiazole and benzylaminoethyl groups.
GBR-12909 3-phenylpropyl Bis(4-fluorophenyl)methoxyethyl Derived from DABCO or substituted piperazine precursors via alkylation and fluorophenyl coupling.
3i/3j (D3 Ligands) 2-/4-methoxyphenyl Thiophen-3-ylbenzamide Substitution of 1-(2-chlorophenyl)piperazine with methoxyphenyl groups; purified via dual-phase chromatography.
SA4503 (Sigma-1 Agonist) 3,4-dimethoxyphenethyl 3-phenylpropyl Synthesized via sequential acylation and LiAlH₄ reduction. Total yield: 56%.
[K-604] Derivatives 2-(phenylthio)ethyl Cyanide or nitrile groups Three-component SN2 disubstitution using CAABC and TMSCN. Eco-friendly, high-yield route.

Notable Trends:

  • Synthetic Complexity : Thiazole incorporation (target compound) may require specialized coupling agents, whereas methoxy or fluorophenyl groups (3i/3j, GBR-12909) are introduced via straightforward alkylation .
Pharmacological Profiles
Compound Name Primary Target Activity/IC₅₀ Selectivity Notes
Target Compound Undetermined Acute toxicity (LD₅₀: 800 mg/kg, mouse) Higher toxicity vs. GBR-12909 (no reported LD₅₀).
GBR-12909 Dopamine Transporter (DAT) DAT affinity: <10 nM 100-fold selectivity over SERT.
3i/3j D3 Receptor Sub-micromolar binding Methoxy positional isomers (2- vs. 4-) modulate D3 vs. D2 selectivity.
SA4503 Sigma-1 Receptor Agonist (EC₅₀: ~50 nM) Antidepressant candidate; minimal off-target effects.
5-Nitrofuran Derivatives DNA (carcinogenic) Mammary/kidney tumors in rats Thiazole-hydrazine moiety linked to carcinogenicity.

Key Observations :

  • Toxicity vs. Therapeutic Potential: The target compound’s acute toxicity contrasts with GBR-12909’s high DAT selectivity and SA4503’s antidepressant efficacy .
  • Thiazole vs. Thiophene : The target’s 2-thiazolyl group may confer distinct binding kinetics compared to thiophene-containing analogs (e.g., 3i/3j), which exhibit D3 receptor affinity .

Structure-Activity Relationship (SAR) Insights

  • Aromatic Substituents :
    • Chlorine (Target) : Enhances metabolic stability and membrane permeability vs. fluorine (GBR-12909) or methoxy (3i/3j) groups .
    • Thiazole vs. Thiophene : Thiazole’s nitrogen atom may facilitate hydrogen bonding with receptors, unlike thiophene’s sulfur, which prioritizes hydrophobic interactions .
  • Side Chain Flexibility: The target’s rigid benzylaminoethyl side chain could limit conformational freedom compared to GBR-12909’s flexible methoxyethyl group, impacting target engagement .

Biological Activity

The compound 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine (C22H25ClN4S) is a thiazole-bearing piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Molecular Formula : C22H25ClN4S
  • Molecular Weight : 413.0 g/mol

The compound features a p-chlorophenyl group, a thiazole moiety, and a piperazine ring, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole ring in compounds has been associated with significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A compound structurally similar to our target showed promising results with an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent antitumor activity .
  • Mechanism of Action : The cytotoxicity is often attributed to the ability of thiazole derivatives to interact with cellular proteins, leading to apoptosis in cancer cells .

Anticonvulsant Activity

Thiazole derivatives have also demonstrated anticonvulsant properties. In preclinical investigations, compounds with similar structures exhibited significant protective effects in seizure models:

  • Effective Dose : Certain analogues displayed effective doses comparable to established anticonvulsants like sodium valproate .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicates that modifications in the phenyl ring enhance anticonvulsant activity, suggesting that our target compound may exhibit similar effects due to its structural components.

Other Pharmacological Activities

  • Antimicrobial Properties : Thiazole-containing compounds have shown antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment.
  • Receptor Modulation : Some studies suggest that thiazole derivatives can act as agonists or antagonists at various receptors, including adrenergic receptors, which could be beneficial in treating metabolic disorders .

Table 1: Summary of Biological Activities of Thiazole Derivatives

Activity TypeCompound ExampleIC50/EffectivenessReference
AntitumorThiazole analogueIC50 = 1.61 µg/mL
AnticonvulsantSimilar thiazole derivativeComparable to sodium valproate
AntimicrobialVarious thiazole derivativesVariable effectiveness
Receptor ModulationThiazole derivativesPotential agonist/antagonist

Notable Research Findings

  • A study conducted on a library of thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly influenced their biological activity, particularly in anticancer assays .
  • Another investigation into the synthesis and evaluation of thiazole derivatives indicated their potential as selective human β3-adrenergic receptor agonists, which may play a role in obesity management .

Q & A

Basic Synthesis Methodology

Q: What is the typical synthetic route for 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine , and how can reaction conditions be optimized for yield? A:

  • Key Steps :
    • Nucleophilic Substitution : React a benzyl chloride derivative (e.g., p-chlorophenylbenzyl chloride) with a piperazine precursor.
    • Thiazole Incorporation : Introduce the thiazolyl group via coupling reactions, such as Huisgen cycloaddition or copper-catalyzed click chemistry.
  • Critical Conditions :
    • Solvents : Dichloromethane (DCM) or ethanol for solubility and reactivity .
    • Catalysts : Use CuSO₄·5H₂O and sodium ascorbate for azide-alkyne cycloadditions .
    • Purification : Normal-phase chromatography (e.g., ethyl acetate/hexane) or recrystallization to isolate the product .
  • Yield Optimization : Control temperature (ambient to 60°C) and stoichiometric ratios (1.2 equiv. of azide derivatives) .

Structural Characterization

Q: Which analytical techniques are essential for confirming the structural integrity of this compound? A:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 3.68 ppm for piperazine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H⁺] = 466.60) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N stretch in thiazole at ~1600 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve 3D structure and stereochemistry .

Advanced Biological Activity Evaluation

Q: How can dopamine receptor affinity be assessed, and what challenges arise in these assays? A:

  • Methods :
    • Radioligand Binding Assays : Use [³H]spiperone to measure displacement in D2/D3 receptor-expressing cell lines .
    • Functional Assays : cAMP inhibition or β-arrestin recruitment in transfected HEK293 cells .
  • Challenges :
    • Selectivity : Differentiate between D2, D3, and serotonin receptors (5-HT1A) due to structural similarities .
    • Metabolic Interference : Address compound stability in plasma (e.g., esterase degradation) via LC-MS validation .

Resolving Pharmacokinetic Contradictions

Q: How can conflicting data on bioavailability or metabolic stability be addressed? A:

  • Standardized Protocols :
    • In Vitro Models : Compare hepatic microsome stability (human vs. rodent) to identify species-specific metabolism .
    • Dose-Response Studies : Use consistent dosing (e.g., 1–10 mg/kg) in pharmacokinetic (PK) models .
  • Analytical Validation :
    • LC-MS/MS : Quantify plasma concentrations with internal standards (e.g., deuterated analogs) .
    • Meta-Analysis : Pool data from multiple studies to identify outliers or methodological biases .

Scalable Synthesis and Stereochemical Purity

Q: What strategies ensure stereochemical purity in large-scale synthesis? A:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis to control piperazine ring configuration .
  • Process Optimization :
    • Temperature Control : Maintain ≤40°C to prevent racemization during nucleophilic substitutions .
    • Crystallization : Employ chiral resolving agents (e.g., tartaric acid) for enantiomeric separation .
  • Quality Control :
    • Chiral HPLC : Monitor enantiomeric excess (≥98%) using columns like Chiralpak AD-H .

Structure-Activity Relationship (SAR) Studies

Q: How can SAR studies identify critical functional groups for antagonistic activity? A:

  • Systematic Modifications :
    • Thiazole Replacement : Substitute with pyrimidine or triazole to assess impact on receptor binding .
    • Benzylamine Alterations : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance affinity .
  • In Vitro Testing :
    • IC50 Determination : Compare inhibitory concentrations across analogs in receptor assays .
    • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to prioritize synthetic targets .

Computational Binding Mode Prediction

Q: What computational methods predict binding modes, and how are they validated? A:

  • Docking Software :
    • AutoDock Vina : Predict binding poses using the compound’s 3D structure and receptor PDB files (e.g., D3 receptor: 3PBL) .
    • Free Energy Calculations : MM-GBSA to rank binding affinities .
  • Experimental Validation :
    • X-ray Crystallography : Resolve co-crystal structures (e.g., receptor-ligand complexes) .
    • Mutagenesis Studies : Alter key receptor residues (e.g., Asp110 in D3) to confirm docking predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.